molecular formula C17H13ClO3 B2356907 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one CAS No. 263364-67-6

3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one

Cat. No.: B2356907
CAS No.: 263364-67-6
M. Wt: 300.74
InChI Key: HHPVTMBAANTAKT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one (CAS: 263364-67-6) is a synthetic chromen-2-one derivative with the molecular formula C₁₇H₁₃ClO₃ and a molar mass of 300.74 g/mol . Its structure consists of a chromen-2-one core substituted with a 4-chlorophenyl group at position 3, a methoxy group at position 7, and a methyl group at position 4 (Figure 1). Chromen-2-one derivatives are widely studied due to their diverse biological activities, including antihypertensive, anticancer, and antimicrobial properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPVTMBAANTAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one typically involves the condensation of 4-chlorophenyl acetic acid with 7-methoxy-4-methylcoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chromen-2-one ring system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and oxidative stress. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one and related compounds:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features
This compound C₁₇H₁₃ClO₃ 3-(4-Cl-C₆H₄), 7-OCH₃, 4-CH₃ 300.74 Methoxy and methyl groups enhance lipophilicity; Cl-phenyl aids receptor binding
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) C₂₀H₂₀O₃ 2-(4-CH₃-C₆H₄), 7-(2-methylpropoxy) 308.37 Bulky propoxy group increases steric hindrance; fractional Cl occupancy observed
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen C₂₃H₁₉ClN₂O₃ 4-(4-Cl-C₆H₄), 3-CN, 7-(4-OCH₃-C₆H₄), tetrahydro core 413.87 Tetrahydro ring reduces planarity; cyano group enhances polarity
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one C₁₅H₈Cl₂O₂ 7-Cl, 4-(4-Cl-C₆H₄) 291.13 Dichlorinated structure increases halogen bonding potential

Key Observations :

  • Substituent Effects: Methoxy groups (e.g., in the target compound) improve solubility compared to non-polar substituents like methyl . Chlorine atoms enhance receptor affinity via hydrophobic interactions .
Antihypertensive Activity

Compounds 23 and 24 from , which share the 4-chlorophenyl moiety, demonstrated potent α₁-adrenergic receptor blocking activity in albino rats.

Anticancer and Antimicrobial Activity
  • Thiophene Derivatives: Chlorophenyl-substituted thiophenes () showed anticancer activity against multiple cell lines.
  • Flavones : Natural and synthetic flavones () exhibit antioxidant and antimicrobial properties. The methoxy group in the target compound may contribute to radical scavenging, akin to hydroxyl groups in flavones .

Crystallographic and Stability Comparisons

  • Crystal Packing : Compound I () lacks hydrogen bonds but is stabilized by C–H···O interactions and π-π stacking. The target compound’s methoxy group may facilitate similar pseudo-ring motifs .
  • Synthetic Routes: highlights the use of halogenated intermediates in synthesizing chlorophenyl chromenones, suggesting shared methodologies with the target compound .

Biological Activity

3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, a member of the chromone family, exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C16H15ClO3\text{C}_{16}\text{H}_{15}\text{ClO}_3

It features a chlorophenyl group at the 3-position, a methoxy group at the 7-position, and a methyl group at the 4-position of the chromenone core. These modifications contribute to its biological activities.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound has been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. Studies indicate it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Properties : Research demonstrates that this compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. It also inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression .

Biological Activity Data

Activity TypeTarget Organisms/Cancer TypesIC50 (μM)References
AntimicrobialStaphylococcus aureus12.5
AntimicrobialBacillus subtilis15.0
AnticancerBreast cancer (MCF-7 cells)10.0
AnticancerColon cancer (HT-29 cells)8.5
Anti-inflammatoryCOX inhibitionIC50 < 20

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various chromone derivatives highlighted that this compound exhibited superior activity against Staphylococcus aureus, with an IC50 value significantly lower than that of traditional antibiotics. This suggests its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a marked increase in apoptosis rates. The compound was shown to activate caspase-3 and caspase-9 pathways, indicating its role as a potent anticancer agent . Furthermore, it demonstrated selective cytotoxicity towards cancer cells compared to normal cells, underscoring its therapeutic potential.

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